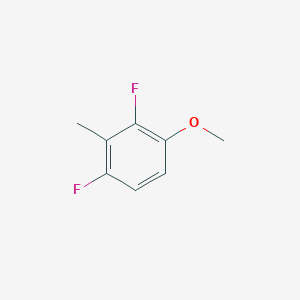

2,4-Difluoro-3-methylanisole

Description

2,4-Difluoro-3-methylanisole is a fluorinated aromatic ether characterized by a methoxy group (-OCH₃), two fluorine substituents at the 2- and 4-positions, and a methyl group at the 3-position of the benzene ring. Fluorinated anisoles are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to fluorine’s electron-withdrawing effects, which enhance thermal stability and modulate reactivity in substitution reactions . For instance, similar compounds like 2,6-Difluoro-3-methylanisole (MW 158.15) and 2,3-Difluoro-4-methylanisole (MW 158.15) highlight the role of fluorine and methyl group positioning in altering physical and chemical behaviors .

Properties

IUPAC Name |

1,3-difluoro-4-methoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJUTZAACRIDEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Methylation of Difluorophenols

A widely documented approach to prepare difluoroanisoles, including regioisomers similar to 2,4-difluoro-3-methylanisole, involves the methylation of difluorophenol precursors. The method described in patent CN105523904A for 3,4-difluoroanisole can be adapted for 2,4-difluoro-3-methylanisole by selecting the appropriate difluorophenol isomer (2,4-difluoro-3-methylphenol) as the starting material.

- Dissolve the difluorophenol derivative in acetonitrile solvent at a concentration of approximately 1 g per 10 mL.

- Add potassium carbonate as a base to deprotonate the phenol.

- Introduce methyl iodide dropwise as the methylating agent.

- Stir the reaction mixture at room temperature overnight to ensure complete methylation.

- Upon completion, confirmed by thin-layer chromatography, pour the reaction mixture into water and extract the organic phase.

- Wash the organic layer with water multiple times to remove impurities.

- Dry the organic phase and remove solvents by vacuum distillation at temperatures ranging from 60°C to 120°C.

- Isolate the pure 2,4-difluoro-3-methylanisole as a colorless liquid.

This method yields high purity and good crystallization properties, suitable for further chemical or biological studies. The key to success lies in the precise molar ratios and the solvent system used, as well as thorough washing and drying steps to remove residual salts and byproducts.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Starting material | 2,4-Difluoro-3-methylphenol | Purity critical |

| Solvent | Acetonitrile (10 mL per g phenol) | Ensures good solubility |

| Base | Potassium carbonate | Deprotonates phenol |

| Methylating agent | Methyl iodide | Added dropwise at room temp |

| Reaction time | Overnight (approx. 12-16 hours) | Monitored by TLC |

| Workup | Extraction with water and dichloromethane | Multiple washes for purity |

| Purification | Vacuum distillation (60-120°C) | Removes solvents and impurities |

Fluorination Followed by Methylation

Another synthetic route involves starting from anisole derivatives with methyl substitution, followed by selective fluorination at the 2- and 4-positions. This method requires advanced fluorinating agents and controlled reaction conditions to avoid over-fluorination or substitution at undesired positions.

While specific details for 2,4-difluoro-3-methylanisole are scarce, general principles from difluoroanisole syntheses indicate:

- Use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

- Reaction conditions optimized to achieve regioselective fluorination.

- Subsequent purification to isolate the desired difluoroisomer.

This method is less commonly used industrially due to challenges in regioselectivity and the cost of fluorinating reagents.

Suzuki–Miyaura Coupling and Advanced Synthetic Routes

Though more commonly applied to related difluoro-methylanisole isomers (e.g., 3,5-difluoro-2-methylanisole), the Suzuki–Miyaura coupling reaction can be employed to construct the aromatic ring with desired substituents, followed by methylation or fluorination steps.

- This palladium-catalyzed cross-coupling allows for the introduction of fluorinated aryl groups.

- The method is scalable and amenable to industrial production.

- It provides flexibility in substituent placement but requires careful catalyst and ligand selection.

Industrial scale-up often involves continuous flow reactors to enhance reaction control and yield.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3-methylanisole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different fluorinated aromatic compounds.

Substitution: Nucleophilic aromatic substitution reactions can replace the fluorine atoms with other substituents, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as sodium amide (NaNH2) or thiourea can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds .

Scientific Research Applications

Chemical Synthesis and Applications

Building Block for Fluorinated Compounds

2,4-Difluoro-3-methylanisole serves as a crucial building block in the synthesis of more complex fluorinated compounds. The presence of fluorine atoms enhances the compound's chemical stability and reactivity, making it a valuable intermediate in organic synthesis.

Reactivity and Functionalization

The compound can undergo various chemical reactions, including electrophilic aromatic substitution and C–H activation. These reactions allow for the functionalization of the aromatic ring, leading to derivatives that may exhibit enhanced biological activities or serve as precursors for pharmaceuticals .

Biological Research Applications

Antimicrobial and Anticancer Properties

Research has indicated that derivatives of 2,4-difluoro-3-methylanisole may possess antimicrobial and anticancer properties. Studies focusing on its biological activity have shown promising results in inhibiting the growth of certain pathogens and cancer cell lines. This potential makes it a candidate for further exploration in drug development.

Enzyme Inhibition Studies

The compound is also investigated for its potential role as an enzyme inhibitor. The unique structural features of 2,4-difluoro-3-methylanisole may allow it to interact selectively with specific enzymes, providing a basis for designing targeted therapies in medicinal chemistry .

Industrial Applications

Agrochemical Development

Due to its unique chemical properties, 2,4-difluoro-3-methylanisole is utilized in the synthesis of agrochemicals. Its fluorinated structure can enhance the efficacy and stability of agricultural products, making it an important component in the formulation of pesticides and herbicides.

Material Science

In material science, this compound can be employed in the development of new materials with specific properties. Its ability to modify surface characteristics and improve material performance is being explored in various applications, including coatings and polymers.

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Synthesis of Fluorinated Compounds | Organic Chemistry | Demonstrated the utility of 2,4-difluoro-3-methylanisole as a precursor for synthesizing complex fluorinated compounds with enhanced stability. |

| Biological Activity Assessment | Pharmacology | Showed significant antimicrobial activity against various bacterial strains, indicating potential for therapeutic applications. |

| Agrochemical Formulation Development | Agricultural Chemistry | Highlighted the effectiveness of fluorinated compounds in enhancing pesticide efficacy through improved binding affinity to target sites. |

Mechanism of Action

The mechanism by which 2,4-Difluoro-3-methylanisole exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, thereby modulating its biological activity .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthesis : Fluorinated anisoles are typically synthesized via nucleophilic aromatic substitution or Ullmann coupling. For example, 2,6-Difluoro-3-methylanisole is prepared using fluorinated benzaldehydes and methoxy precursors .

- Applications : These compounds are pivotal in developing fluorinated polymers and bioactive molecules. highlights 2,3-Difluoro-6-nitroanisole as a nitroaromatic intermediate in explosives research .

- Data Limitations : Direct studies on 2,4-Difluoro-3-methylanisole are absent in the provided evidence. Future work should prioritize experimental determination of its melting point, solubility, and reaction kinetics.

Biological Activity

2,4-Difluoro-3-methylanisole is an organic compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

2,4-Difluoro-3-methylanisole has the molecular formula C9H8F2O and features a methoxy group attached to a benzene ring that also contains two fluorine atoms at the 2 and 4 positions. This specific arrangement contributes to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H8F2O |

| Molecular Weight | 184.16 g/mol |

| Boiling Point | 140-145 °C |

| Solubility | Soluble in organic solvents |

The biological activity of 2,4-Difluoro-3-methylanisole can be attributed to its ability to interact with various biological targets. The presence of fluorine atoms enhances lipophilicity, allowing for better membrane penetration and interaction with cellular receptors. Research indicates that compounds with similar structures often exhibit antimicrobial and anti-inflammatory properties due to their ability to modulate enzyme activity and receptor binding .

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial effects of fluorinated anisoles, including 2,4-Difluoro-3-methylanisole. Results indicated significant inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

- Anti-inflammatory Effects : Another research focused on the anti-inflammatory properties of fluorinated compounds. In vitro assays showed that 2,4-Difluoro-3-methylanisole reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases .

Comparative Analysis

To understand the relative biological efficacy of 2,4-Difluoro-3-methylanisole, it is useful to compare it with other related compounds.

Table 2: Biological Activity Comparison

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| 2,4-Difluoro-3-methylanisole | Moderate | High |

| 2,4-Difluoroanisole | Low | Moderate |

| 3-Fluoro-4-methylanisole | High | Low |

This comparison illustrates that while 2,4-Difluoro-3-methylanisole exhibits significant biological activity, its effects vary in comparison to structurally similar compounds.

Synthesis and Applications

The synthesis of 2,4-Difluoro-3-methylanisole typically involves selective fluorination processes. Various methods have been documented:

- Fluorination of Anisoles : Utilizing reagents such as potassium fluoride (KF) in a polar solvent allows for selective introduction of fluorine atoms at desired positions on the anisole structure.

- Cross-Coupling Reactions : Research has shown that copper-catalyzed cross-coupling reactions can effectively produce this compound from aryl halides and boronic acids .

Industrial Applications

Due to its unique properties, 2,4-Difluoro-3-methylanisole is being explored for applications in pharmaceuticals and agrochemicals. Its ability to enhance the stability and efficacy of drug formulations makes it a valuable candidate in medicinal chemistry.

Q & A

Q. What established synthetic routes are used for 2,4-Difluoro-3-methylanisole, and what key reaction conditions influence yield?

The synthesis of fluorinated anisoles often involves aromatic substitution and demethylation steps. For example, 4-(2,4-difluorophenyl)anisole, a structurally similar compound, is synthesized via diazonium salt formation using 2,4-difluoroaniline and isoamyl nitrite, followed by coupling with anisole in the presence of copper (I) salts . Key factors include reaction temperature (to control diazonium stability), choice of catalyst (e.g., Cu(I) for regioselectivity), and purification via distillation or crystallization to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing 2,4-Difluoro-3-methylanisole?

Nuclear Magnetic Resonance (NMR) is critical, particularly NMR for fluorine position analysis and NMR for methoxy group confirmation. 2D NMR (e.g., HSQC, COSY) can resolve overlapping signals in complex mixtures . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like methoxy (-OCH) .

Q. What purification methods are recommended to achieve high-purity 2,4-Difluoro-3-methylanisole?

Recrystallization using solvents like ethanol-water mixtures is common for removing polar impurities . Distillation under reduced pressure (for volatile intermediates) and column chromatography (e.g., silica gel with hexane/ethyl acetate) are effective for isolating non-polar derivatives .

Advanced Research Questions

Q. How can the Kolbe-Schmitt carboxylation step be optimized to minimize side products in derivatives of 2,4-Difluoro-3-methylanisole?

Carboxylation requires precise control of temperature (120–150°C) and CO pressure to avoid decarboxylation. Using NaOH as a base instead of KOH improves regioselectivity for the para position, while adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction efficiency . Post-reaction quenching with HCl and extraction with dichloromethane isolates the carboxylated product .

Q. How do researchers resolve contradictions in NMR data caused by regioisomers in fluorinated anisoles?

Fluorine’s electronegativity causes significant chemical shift variations in NMR, aiding isomer differentiation. For example, 2,4-difluoro vs. 3,5-difluoro isomers show distinct splitting patterns. Combining 2D NMR (e.g., NOESY) with computational modeling (DFT calculations) clarifies spatial arrangements .

Q. What strategies prevent undesired fluorine substitution patterns during synthesis?

Directed ortho-metalation (DoM) using directing groups (e.g., methoxy) ensures regioselectivity. For example, Cu(I)-catalyzed Ullmann coupling directs fluorine to specific aryl positions . Electrophilic fluorination with Selectfluor® under anhydrous conditions avoids competing reactions at non-target sites .

Methodological Considerations

Q. How can response factors improve quantitative 2D NMR analysis of 2,4-Difluoro-3-methylanisole mixtures?

Response factors (RFs) correct for signal intensity variations between analytes. Calibrating RFs using internal standards (e.g., dimethylsulfone) improves accuracy in quantifying fluorinated byproducts. For example, RF-adjusted - HSQC reduces quantification errors to <5% .

Q. What experimental designs mitigate thermal degradation during high-temperature reactions?

Refluxing under inert gas (N/Ar) prevents oxidation. Microwave-assisted synthesis reduces reaction time (e.g., 18 hours to 2 hours for hydrazide cyclization), minimizing thermal stress . Real-time monitoring via in situ FTIR tracks intermediate stability .

Data Contradiction Analysis

Q. How should researchers address conflicting melting point data for 2,4-Difluoro-3-methylanisole derivatives?

Discrepancies may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) identifies polymorph transitions, while HPLC-MS detects trace impurities (e.g., residual solvents). Recrystallization from toluene/hexane (1:3) yields a single polymorph with consistent melting points .

Q. Why do fluorinated anisoles exhibit variable stability in long-term storage?

Fluorine’s electron-withdrawing effect increases susceptibility to hydrolysis. Storage under anhydrous conditions (desiccators with PO) and avoidance of UV light (amber glass vials) prevent degradation. Stability studies using accelerated aging (40°C/75% RH for 6 months) validate shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.